
6'''-Deamino-6'''-hydroxyneomycin B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6’‘’-Deamino-6’‘’-hydroxyneomycin B is a derivative of neomycin, an aminoglycoside antibiotic. This compound is characterized by the absence of an amino group at the 6’‘’ position, which is replaced by a hydroxyl group. It is part of the neomycin family, known for its potent antibacterial properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6’‘’-deamino-6’‘’-hydroxyneomycin B involves enzymatic reactions. One of the key enzymes is 6’‘’-hydroxyneomycin C oxidase, which catalyzes the oxidation of 6’‘’-deamino-6’‘’-hydroxyneomycin C to 6’‘’-deamino-6’‘’-oxoneomycin C . This reaction typically requires oxygen and flavin adenine dinucleotide (FAD) as cofactors .
Industrial Production Methods: Industrial production of 6’‘’-deamino-6’‘’-hydroxyneomycin B can be achieved through biotechnological processes involving genetically engineered microorganisms. These microorganisms are designed to express the necessary enzymes for the biosynthesis of the compound from simpler precursors like ribostamycin .
化学反応の分析
Types of Reactions: 6’‘’-Deamino-6’‘’-hydroxyneomycin B undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidation reaction, catalyzed by 6’‘’-hydroxyneomycin C oxidase, converts it to 6’‘’-deamino-6’‘’-oxoneomycin C .
Common Reagents and Conditions:
Oxidation: Oxygen and FAD are essential for the oxidation process.
Reduction: Specific reducing agents can be used to reverse the oxidation process.
Substitution: Various nucleophiles can replace the hydroxyl group under suitable conditions.
Major Products: The primary product of the oxidation reaction is 6’‘’-deamino-6’‘’-oxoneomycin C .
科学的研究の応用
Antibacterial Activity
Mechanism of Action
6'''-Deamino-6'''-hydroxyneomycin B exhibits antibacterial properties primarily through its ability to inhibit protein synthesis in bacteria by binding to the 30S ribosomal subunit. This binding disrupts the translation process, leading to bacterial cell death. Studies have shown that this compound is effective against both Gram-positive and Gram-negative bacteria, making it a versatile candidate for antibiotic development .
Case Studies
In a comparative study of various aminoglycosides, including this compound, it was found to have significant activity against Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) indicating its potential as a therapeutic agent . The compound also demonstrated effectiveness against resistant strains of Escherichia coli and Pseudomonas aeruginosa, which are commonly associated with nosocomial infections.
Synthesis and Derivatives
Mutasynthetic Approaches
Research has explored mutasynthetic methods to produce derivatives of neomycin, including this compound. These methods involve the genetic manipulation of Streptomyces species to enhance the yield of desired compounds. For instance, mutagenesis of Streptomyces fradiae has been utilized to generate variants that produce higher amounts of this antibiotic derivative .
Data Table: Synthesis Pathways
Pathway | Description | Yield (%) |
---|---|---|
Mutasynthetic | Genetic modification of Streptomyces fradiae | 25% |
Chemical Synthesis | Multi-step synthesis from neomycin precursors | 15% |
Potential Therapeutic Uses
Infection Treatment
The broad-spectrum activity of this compound suggests its potential use in treating various infections, particularly those caused by multidrug-resistant bacteria. Its effectiveness against pathogens that are resistant to conventional antibiotics highlights its importance in contemporary medicine .
Antitumor Activity
Emerging research indicates that aminoglycosides may also possess anticancer properties. Preliminary studies have suggested that this compound could inhibit tumor cell proliferation in vitro, although further investigation is required to establish its efficacy and safety in cancer therapy .
Future Research Directions
Exploration of Mechanisms
Future studies should focus on elucidating the precise mechanisms by which this compound exerts its antibacterial and potential anticancer effects. Understanding these mechanisms will aid in optimizing its use and developing new derivatives with enhanced activity.
Clinical Trials
Conducting clinical trials will be essential to evaluate the safety and efficacy of this compound in human subjects. Given the rise of antibiotic resistance, there is an urgent need for new therapeutic options that can effectively combat resistant bacterial strains.
作用機序
The mechanism of action of 6’‘’-deamino-6’‘’-hydroxyneomycin B involves binding to bacterial ribosomal RNA, leading to the inhibition of protein synthesis. This binding disrupts the translation process, ultimately causing bacterial cell death . The compound targets the 30S subunit of the bacterial ribosome, interfering with the initiation complex and causing misreading of mRNA .
類似化合物との比較
Neomycin B: Contains amino groups at the 6’‘’ position, unlike 6’‘’-deamino-6’‘’-hydroxyneomycin B.
6’‘’-Hydroxyneomycin C: Similar structure but with a hydroxyl group at the 6’‘’ position.
Paromomycin: Another aminoglycoside antibiotic with a different substitution pattern on the neosamine rings.
Uniqueness: 6’‘’-Deamino-6’‘’-hydroxyneomycin B is unique due to the absence of the amino group at the 6’‘’ position, which is replaced by a hydroxyl group. This modification can influence its binding affinity and specificity towards bacterial ribosomal RNA, potentially altering its antibacterial activity and resistance profile .
特性
CAS番号 |
78524-73-9 |
---|---|
分子式 |
C23H45N5O14 |
分子量 |
615.6 g/mol |
IUPAC名 |
5-amino-2-(aminomethyl)-6-[4,6-diamino-2-[4-[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol |
InChI |
InChI=1S/C23H45N5O14/c24-2-7-13(32)15(34)10(27)21(37-7)40-18-6(26)1-5(25)12(31)20(18)42-23-17(36)19(9(4-30)39-23)41-22-11(28)16(35)14(33)8(3-29)38-22/h5-23,29-36H,1-4,24-28H2 |
InChIキー |
LJQMKWFPBUGQOO-UHFFFAOYSA-N |
SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)N)O)O)N |
正規SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)N)O)O)N |
同義語 |
6'''-deamino-6'''-hydroxyneomycin B DEHMB |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。